1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a methyl group at position 5, and a cyclopentylamide moiety at position 2.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopentyl-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-10-14(15(21)17-12-4-2-3-5-12)18-19-20(10)13-8-6-11(16)7-9-13/h6-9,12H,2-5H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIATXBXWQQMSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and cyclopentanone.
Formation of Triazole Ring: The key step involves the cyclization of 4-chlorophenylhydrazine with an alkyne to form the triazole ring. This is usually achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide are contextualized below against key analogs, focusing on substituent effects, synthesis, and biological relevance.
Structural Comparisons
Table 1: Substituent Variations in 1-Aryl-1H-1,2,3-Triazole-4-Carboxamides
Key Observations :
- Amide Substituents : The cyclopentyl group in the title compound balances lipophilicity and steric effects, contrasting with polar (e.g., hydroxypropan-2-yl in ZIPSEY) or aromatic (e.g., benzodioxole in ) substituents.
Implications for the Title Compound :
- The cyclopentylamide’s lipophilicity may enhance blood-brain barrier penetration, warranting evaluation in CNS disorders.
Biological Activity
1-(4-Chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, comparative studies with similar compounds, and recent research findings.
- Molecular Formula : C15H17ClN4O
- Molecular Weight : 304.78 g/mol
- CAS Number : 950286-64-3
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
- Receptor Binding : It can bind to specific receptors that modulate cellular pathways related to growth and survival.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of triazole derivatives. For instance:
- A study indicated that structurally related compounds exhibited IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, outperforming standard chemotherapeutics such as doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Research shows that certain triazole derivatives effectively inhibit pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Comparative Analysis
Comparative studies highlight how structural variations in triazole derivatives influence their biological activity. The following table summarizes the biological activity of various related compounds:
| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Contains both 4-chlorophenyl and cyclopentyl groups | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |
| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks 4-chlorophenyl group | Lower anticancer activity compared to above | Reduced antimicrobial efficacy |
| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks methoxybenzyl group | Variable activity depending on other substituents | Variable antimicrobial effects |
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in cancer therapy:
Q & A
Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Substrate preparation : Reacting 4-chlorophenyl azide with a propargylamide precursor.
- Cycloaddition : Using Cu(I) iodide (0.5–2 mol%) in DMSO or DCM at 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity.
Q. Yield optimization :
- Catalyst screening : Cu(I) iodide outperforms other catalysts (e.g., CuSO₄/sodium ascorbate) in regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction neutralization .
Table 1 : Synthesis Parameters and Yields
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst (CuI) | 1 mol% | 70–85% |
| Temperature | 70°C | 75–80% |
| Solvent | DMSO | 80–85% |
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Standard methods :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.3–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 345.1) .
- Melting point : Typically 160–165°C for crystalline triazole carboxamides .
Q. Advanced techniques :
- X-ray crystallography : Resolves conformational flexibility of the cyclopentyl group .
- HPLC-PDA : Quantifies purity (>95%) and detects trace byproducts .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in this triazole derivative?
Systematic substitution :
Q. Computational modeling :
- Molecular docking : Screen against targets like fungal CYP51 or human kinase domains to predict binding modes .
- QSAR models : Use Hammett constants (σ) for the 4-chlorophenyl group to correlate electronic effects with bioactivity .
Table 2 : Substituent Effects on Bioactivity
| Substituent (Position) | Activity Trend (IC₅₀) | Target |
|---|---|---|
| 4-Cl (Phenyl) | Antifungal: 2.1 µM | Candida CYP51 |
| 5-CF₃ (Triazole) | Kinase inhibition: 0.8 µM | EGFR |
Q. How can researchers resolve contradictory bioactivity data across studies?
Case example : Discrepancies in antifungal potency (e.g., MIC values ranging from 1–20 µM). Validation steps :
Assay standardization : Use CLSI guidelines for fungal susceptibility testing to minimize variability .
Solubility controls : Confirm compound solubility in DMSO/PBS to avoid false negatives .
Target specificity : Verify off-target effects via kinase profiling panels (e.g., Eurofins DiscoverX) .
Q. Mechanistic insights :
- Metabolic stability : Check cytochrome P450 interactions (e.g., CYP3A4 inhibition) that may alter in vivo efficacy .
Q. What advanced methodologies are suitable for studying reaction kinetics in triazole synthesis?
In situ monitoring :
- ReactIR spectroscopy : Tracks azide consumption rates in real time .
- Microfluidic platforms : Enable precise control of temperature/residence time for kinetic profiling .
Q. Computational tools :
- Density functional theory (DFT) : Models transition states in CuAAC to predict regioselectivity .
- Machine learning : Trains on reaction databases (e.g., Reaxys) to optimize solvent/catalyst combinations .
Q. How does the 4-chlorophenyl group influence this compound’s pharmacokinetic properties?
Key impacts :
- Lipophilicity (logP) : Increases by ~0.5 units compared to non-halogenated analogs, enhancing membrane permeability .
- Metabolic resistance : Chlorine reduces oxidative degradation by liver microsomes (t₁/₂ > 6 hours in rat models) .
Q. Optimization strategies :
Q. What experimental designs are critical for assessing in vivo toxicity?
Tiered approach :
Acute toxicity : Single-dose studies in rodents (OECD 423) to determine LD₅₀ .
Subchronic studies : 28-day repeated dosing (EPA OPPTS 870.3100) to identify target organs .
Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487) .
Q. Biomarker monitoring :
- Liver/kidney function : ALT, AST, BUN, creatinine levels .
- CYP inhibition : Assess drug-drug interaction risks via human hepatocyte assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
